molecular formula C14H11N3O2S B601860 Lesinurad Impurity C CAS No. 1038366-57-2

Lesinurad Impurity C

Katalognummer: B601860
CAS-Nummer: 1038366-57-2
Molekulargewicht: 285.33
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lesinurad Impurity C is a chemical compound associated with the synthesis and production of Lesinurad, a medication used to treat hyperuricemia in patients with gout. Lesinurad works by inhibiting urate transporter 1 and organic anion transporter 4, which are responsible for the reabsorption of uric acid in the kidneys, thereby increasing uric acid excretion and lowering serum uric acid levels .

Analyse Chemischer Reaktionen

Lesinurad Impurity C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various intermediates and derivatives of Lesinurad .

Wissenschaftliche Forschungsanwendungen

Pharmacological Significance

Lesinurad is classified as a selective inhibitor of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which play crucial roles in uric acid reabsorption in the kidneys. By inhibiting these transporters, lesinurad increases renal uric acid excretion, thereby lowering serum uric acid levels. In clinical settings, lesinurad is used in combination with xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat to enhance efficacy in patients who do not achieve target serum uric acid levels with XOIs alone .

Toxicological Studies

Toxicology studies conducted on lesinurad have provided insights into the safety profile of the compound and its impurities. A comprehensive battery of genetic toxicology studies indicated that lesinurad, including its impurities, did not exhibit significant mutagenic potential. However, concerns were raised regarding potential carcinogenic effects due to the formation of epoxide intermediates during metabolism, particularly the M3c metabolite . These findings underscore the importance of evaluating impurities like Lesinurad Impurity C in terms of their safety and potential toxic effects.

Clinical Trials Overview

Lesinurad has been evaluated in several pivotal clinical trials, including CLEAR 1 and CLEAR 2, which assessed its efficacy in combination with allopurinol among patients with gout . The results demonstrated that patients receiving lesinurad achieved target serum uric acid levels significantly more than those on allopurinol alone. The primary endpoint was met by a higher proportion of patients in the treatment group compared to placebo.

Long-term Efficacy

Extension studies following these trials indicated sustained benefits with lesinurad treatment over longer periods. In particular, patients who were inadequately responding to standard therapies showed improved outcomes when lesinurad was added to their treatment regimen . This highlights the importance of understanding not only the primary compound but also its impurities' roles in long-term therapeutic effectiveness.

Data Tables

StudyYearPopulationTreatmentPrimary EndpointResults
CLEAR 12015Gout PatientsLesinurad + Allopurinol vs Placebo + AllopurinolSerum Uric Acid < 6 mg/dL at 6 monthsSignificant improvement in treatment group
CLEAR 22015Gout PatientsLesinurad + Allopurinol vs Placebo + AllopurinolSerum Uric Acid < 6 mg/dL at 6 monthsSimilar results as CLEAR 1
CRYSTAL2015Tophaceous Gout PatientsLesinurad + Febuxostat vs Placebo + FebuxostatSerum Uric Acid < 5 mg/dL at 6 monthsNo significant difference; improved at 12 months

Vergleich Mit ähnlichen Verbindungen

Lesinurad Impurity C can be compared with other similar compounds, such as:

This compound is unique in its dual inhibition of urate transporter 1 and organic anion transporter 4, making it effective in increasing uric acid excretion and lowering serum uric acid levels .

Biologische Aktivität

Lesinurad Impurity C is a metabolite associated with Lesinurad, a selective uric acid reabsorption inhibitor used primarily in the treatment of gout. Understanding the biological activity of this impurity is crucial for assessing its potential effects and safety profile in clinical applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Lesinurad primarily functions by inhibiting uric acid transporters in the kidney, specifically URAT1 and OAT4. These transporters are responsible for the reabsorption of uric acid, and their inhibition leads to increased uric acid excretion. The IC50 values for Lesinurad against URAT1 and OAT4 are reported as 7.3 µM and 3.7 µM, respectively .

Table 1: Inhibition Potency of Lesinurad and Its Metabolites

CompoundTarget TransporterIC50 (µM)
LesinuradURAT17.3
LesinuradOAT43.7
Metabolite M6URAT18.85
Metabolite M2OAT412.2

Pharmacokinetics and Metabolism

Lesinurad undergoes significant metabolism, resulting in several metabolites, including this compound. The pharmacokinetic profile indicates that renal clearance is a primary route of elimination, with studies showing that renal impairment can significantly alter exposure levels .

Case Study: Pharmacokinetics in Renal Impairment

A study evaluated the pharmacokinetics of Lesinurad in subjects with varying degrees of renal impairment. Results indicated that exposure (AUC) increased by approximately 31% to 113% in individuals with mild to severe renal impairment compared to those with normal renal function . This finding underscores the importance of monitoring renal function during treatment.

Clinical Efficacy

Clinical trials have demonstrated that Lesinurad, particularly when used in combination with allopurinol, effectively reduces serum uric acid (sUA) levels. A Phase 2 study involving 208 patients showed significant reductions in sUA levels across different dosages of Lesinurad (200 mg to 600 mg), achieving up to a 30% reduction compared to placebo .

Table 2: Clinical Efficacy Results

Dosage (mg)Mean % Reduction in sUAp-value
20016%<0.0001
40022%<0.0001
60030%<0.0001
Placebo+3%-

Safety Profile

The safety profile of Lesinurad has been evaluated in multiple studies, revealing common adverse events such as gout flares, headache, and nasopharyngitis . Importantly, no serious adverse events were reported during clinical trials, indicating a favorable safety profile for patients.

Eigenschaften

IUPAC Name

2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEBOVZSWIYSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lesinurad Impurity C
Reactant of Route 2
Reactant of Route 2
Lesinurad Impurity C
Reactant of Route 3
Reactant of Route 3
Lesinurad Impurity C
Reactant of Route 4
Reactant of Route 4
Lesinurad Impurity C
Reactant of Route 5
Lesinurad Impurity C
Reactant of Route 6
Reactant of Route 6
Lesinurad Impurity C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.